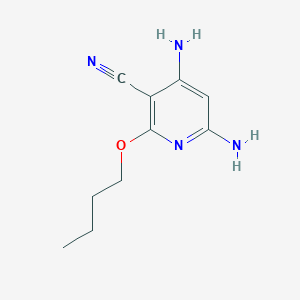









|
REACTION_CXSMILES
|
[CH2:1]([OH:5])[CH2:2][CH2:3][CH3:4].[Na].Br[C:8]1[N:15]=[C:14]([NH2:16])[CH:13]=[C:12]([NH2:17])[C:9]=1[C:10]#[N:11]>C1(C)C=CC=CC=1>[NH2:17][C:12]1[C:9]([C:10]#[N:11])=[C:8]([O:5][CH2:1][CH2:2][CH2:3][CH3:4])[N:15]=[C:14]([NH2:16])[CH:13]=1 |^1:5|
|


|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[Na]
|
|
Name
|
|
|
Quantity
|
212 mg
|
|
Type
|
reactant
|
|
Smiles
|
BrC1=C(C#N)C(=CC(=N1)N)N
|
|
Name
|
|
|
Quantity
|
10 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1(=CC=CC=C1)C
|


|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
150 °C
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
TEMPERATURE
|
|
Details
|
A heavy walled, sealable tube suitable for microwave heating
|
|
Type
|
CUSTOM
|
|
Details
|
had reacted
|
|
Type
|
CUSTOM
|
|
Details
|
The tube was sealed
|
|
Type
|
TEMPERATURE
|
|
Details
|
then cooled
|
|
Type
|
CUSTOM
|
|
Details
|
The solvents were removed under reduced pressure
|
|
Type
|
CUSTOM
|
|
Details
|
the residue was partitioned between 2 mL of saturated NaHCO3(aq.) solution and 10 mL of toluene
|
|
Type
|
CONCENTRATION
|
|
Details
|
This was concentrated again under reduced pressure
|
|
Type
|
EXTRACTION
|
|
Details
|
extracted with ethyl acetate (1×10 mL
|
|
Type
|
EXTRACTION
|
|
Details
|
The combined ethyl acetate layers were back extracted with brine (1×5 mL)
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over MgSO4
|
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated to a yellow solid
|
|
Type
|
CUSTOM
|
|
Details
|
This was purified via silica gel chromatography
|
|
Type
|
WASH
|
|
Details
|
eluting with 50% ethyl acetate/hexanes
|
|
Type
|
CUSTOM
|
|
Details
|
to provide a white solid
|


|
Name
|
|
|
Type
|
|
|
Smiles
|
NC1=CC(=NC(=C1C#N)OCCCC)N
|


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |